2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol
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Overview
Description
2-Amino-1-{bicyclo[221]heptan-1-yl}ethan-1-ol is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol typically involves the reaction of bicyclo[2.2.1]heptan-1-yl derivatives with aminoethanol under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
Uniqueness
2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol is unique due to its specific bicyclic structure and the presence of both amino and hydroxyl functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-amino-1-(1-bicyclo[2.2.1]heptanyl)ethanol |
InChI |
InChI=1S/C9H17NO/c10-6-8(11)9-3-1-7(5-9)2-4-9/h7-8,11H,1-6,10H2 |
InChI Key |
FEDXUQQWFPYUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)C(CN)O |
Origin of Product |
United States |
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